(4,5-Dibromothiophen-2-yl)[4-(diphenylmethyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-BENZHYDRYLPIPERAZINO)(4,5-DIBROMO-2-THIENYL)METHANONE is a complex organic compound that features a piperazine ring substituted with a benzhydryl group and a methanone group attached to a dibromo-thienyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZHYDRYLPIPERAZINO)(4,5-DIBROMO-2-THIENYL)METHANONE typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the benzhydryl and dibromo-thienyl groups. Common synthetic routes include:
Formation of the Piperazine Ring: This can be achieved through the cyclization of ethylenediamine with dihaloalkanes.
Introduction of the Benzhydryl Group: This step often involves the reaction of piperazine with benzhydryl chloride in the presence of a base such as sodium hydroxide.
Attachment of the Dibromo-Thienyl Group: The final step involves the reaction of the benzhydrylpiperazine intermediate with 4,5-dibromo-2-thiophenecarbonyl chloride under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-BENZHYDRYLPIPERAZINO)(4,5-DIBROMO-2-THIENYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the bromine atoms on the thienyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
(4-BENZHYDRYLPIPERAZINO)(4,5-DIBROMO-2-THIENYL)METHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (4-BENZHYDRYLPIPERAZINO)(4,5-DIBROMO-2-THIENYL)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzhydryl group may enhance lipophilicity, facilitating membrane penetration, while the dibromo-thienyl moiety can interact with active sites through halogen bonding or π-π interactions. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
(4-BENZHYDRYLPIPERAZINO)(1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHANONE: Similar structure but with a pyrazole ring instead of a thienyl ring.
(4-BENZHYDRYLPIPERAZINO)(2-THIENYL)METHANONE: Lacks the dibromo substitution on the thienyl ring.
Uniqueness
(4-BENZHYDRYLPIPERAZINO)(4,5-DIBROMO-2-THIENYL)METHANONE is unique due to the presence of both the benzhydryl and dibromo-thienyl groups, which confer distinct chemical and biological properties. The dibromo substitution enhances reactivity and potential for halogen bonding, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C22H20Br2N2OS |
---|---|
Molecular Weight |
520.3 g/mol |
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(4,5-dibromothiophen-2-yl)methanone |
InChI |
InChI=1S/C22H20Br2N2OS/c23-18-15-19(28-21(18)24)22(27)26-13-11-25(12-14-26)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,15,20H,11-14H2 |
InChI Key |
MAUFCKFNTBOOQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC(=C(S4)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.